Levomilnacipran

説明

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI), although it is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake. This compound is the more active 1S,2R-enantiomer in the racemate [milnacipran]. Once administered, interconversion between this compound and its stereoisomer does not occur in humans. First approved by the FDA on July 25, 2013, this compound is used to treat major depressive disorder in adults. While this compound was previously investigated and proposed as a potential treatment for stroke in Europe, the EMA decided against this use.

This compound is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of this compound is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and is indicated for major depressive disorder and fibromyalgia and has 3 investigational indications. This drug has a black box warning from the FDA.

The (1S,2R)-isomer of milnacipran that is used for the treatment of MAJOR DEPRESSIVE DISORDER.

See also: Milnacipran (broader); Milnacipran Hydrochloride (related); this compound Hydrochloride (active moiety of).

特性

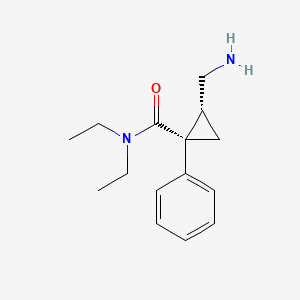

IUPAC Name |

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025167 | |

| Record name | Levomilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96847-54-0 | |

| Record name | (1S,2R)-Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomilnacipran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomilnacipran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of Levomilnacipran Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran, the (1S,2R)-enantiomer of milnacipran, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2] Its enhanced therapeutic activity compared to the racemic mixture has driven the development of various enantioselective synthetic strategies. This guide provides a comprehensive overview of the principal methods for the asymmetric synthesis of this compound hydrochloride, focusing on detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways. The three primary approaches discussed are:

-

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, typically (R)-epichlorohydrin, to introduce the desired stereochemistry.

-

Asymmetric Synthesis: Establishing the key stereocenters through enantioselective reactions, such as asymmetric alkylation and diastereoselective cyclopropanation, starting from an achiral precursor like phenylacetic acid.

-

Chiral Resolution: Separating the desired (1S,2R)-enantiomer from a racemic mixture of milnacipran, commonly through the formation of diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis from Phenylacetonitrile and (R)-Epichlorohydrin

This widely employed industrial route leverages the chirality of (R)-epichlorohydrin to establish the stereochemistry of the final product. The synthesis proceeds through the formation of a key bicyclic lactone intermediate.

Synthetic Pathway

The overall synthetic workflow for the chiral pool synthesis is depicted below.

Experimental Protocols

Step 1 & 2: Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Bicyclic Lactone)

This key intermediate is formed through the reaction of phenylacetonitrile with (R)-epichlorohydrin, followed by hydrolysis and intramolecular cyclization.[3]

-

Reaction: Phenylacetonitrile is reacted with (R)-epichlorohydrin in the presence of a strong base like sodium amide in a suitable solvent such as toluene.

-

Hydrolysis and Cyclization: The resulting cyclopropane derivative undergoes hydrolysis of the cyano group and subsequent intramolecular cyclization to yield the bicyclic lactone.[3]

-

Typical Yield: A yield of 67% with an enantiomeric excess of 96% has been reported for this transformation.[4]

Step 3: Synthesis of (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (Amide Alcohol)

The bicyclic lactone is opened with diethylamine to form the corresponding amide alcohol.[3]

-

Reaction: The bicyclic lactone is treated with diethylamine in the presence of a Lewis acid, such as aluminum trichloride, in a solvent like toluene.[5]

-

Procedure: Diethylamine is added dropwise to a cooled suspension of aluminum trichloride in toluene. The bicyclic lactone is then added, and the reaction mixture is stirred until completion.[5]

Step 4, 5, & 6: Conversion to this compound Hydrochloride

The amide alcohol is converted to this compound through a multi-step process involving activation of the hydroxyl group, introduction of the amino group, and final salt formation.[3]

-

Activation: The hydroxyl group of the amide alcohol is typically activated by converting it to a better leaving group, for example, through chlorination with a reagent like thionyl chloride.

-

Amination: The activated intermediate is then subjected to amination. Common methods include the Gabriel synthesis using potassium phthalimide followed by hydrazinolysis, or direct ammonolysis.[3]

-

Salification: The resulting this compound free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

-

Overall Yield: An overall yield of 25.5% from phenylacetonitrile to this compound hydrochloride has been reported for this route.[3]

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents | Product | Reported Yield | Reported Enantiomeric Excess (ee) |

| 1 & 2 | Phenylacetonitrile, (R)-Epichlorohydrin | NaNH2, H2O/H+ | (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 67%[4] | 96%[4] |

| 3 | (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Diethylamine, AlCl3 | (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | - | - |

| 4-6 | (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | Chlorination, Amination, HCl | This compound Hydrochloride | - | - |

| Overall | Phenylacetonitrile | - | This compound Hydrochloride | 25.5%[3] | - |

Asymmetric Synthesis from Phenylacetic Acid

This approach constructs the chiral centers of this compound through stereoselective reactions, starting from the achiral precursor phenylacetic acid.

Synthetic Pathway

The synthetic strategy commencing from phenylacetic acid is outlined below.

Experimental Protocols

Step 1: Enantioselective Alkylation of Phenylacetic Acid

The first stereocenter is established through the enantioselective alkylation of phenylacetic acid to produce (2S)-phenylpent-4-enoic acid.[4]

-

Reaction: This transformation can be achieved using a chiral auxiliary or a chiral base. One reported method employs Koga's base for the enantioselective direct alkylation.[4]

-

Reported Enantiomeric Excess: This procedure has been reported to yield (2S)-phenylpent-4-enoic acid with an 88% enantiomeric excess.[4]

Step 2 & 3: Formation of the Cyclopropane Ring

The second stereocenter is introduced during the diastereoselective cyclopropanation of a chiral precursor derived from (2S)-phenylpent-4-enoic acid.[6][7]

-

Intermediate Synthesis: (2S)-phenylpent-4-enoic acid is converted to a suitable intermediate for cyclopropanation, such as a chiral propargylic alcohol, through a series of steps including Weinreb amide formation, reaction with an alkynyl magnesium bromide, and subsequent reduction.[4]

-

Cyclopropanation: The cyclopropane ring is then formed via a diastereoselective cyclopropanation reaction, for which methods like the Simmons-Smith reaction can be employed.[4]

Step 4, 5, & 6: Conversion to this compound Hydrochloride

The cyclopropane intermediate undergoes further functional group manipulations to introduce the diethylamide and aminomethyl moieties, followed by salt formation.

-

Functional Group Conversion: This involves a sequence of reactions to convert the existing functional groups into the required carboxamide and primary amine.

-

Salification: The final step is the reaction with hydrochloric acid to produce this compound hydrochloride.

-

Overall Yield: A 14% overall yield for the synthesis of (-)-milnacipran hydrochloride has been reported using a sulfonamide-catalyzed enantioselective Simmons-Smith cyclopropanation as a key step.[4]

Quantitative Data Summary

| Step | Starting Material | Key Reaction/Reagents | Product | Reported Yield | Reported Enantiomeric Excess (ee) |

| 1 | Phenylacetic Acid | Enantioselective Alkylation (Koga's base) | (2S)-Phenylpent-4-enoic Acid | - | 88%[4] |

| 2 & 3 | (2S)-Phenylpent-4-enoic Acid | Diastereoselective Cyclopropanation (Simmons-Smith) | Cyclopropane Intermediate | - | - |

| 4-6 | Cyclopropane Intermediate | Functional Group Manipulations, Salification (HCl) | This compound Hydrochloride | - | - |

| Overall | Phenylacetic Acid | - | This compound Hydrochloride | 14%[4] | - |

Chiral Resolution of Racemic Milnacipran

This method involves the synthesis of racemic milnacipran followed by the separation of the desired (1S,2R)-enantiomer. The most common approach is through the formation of diastereomeric salts with a chiral resolving agent.

Resolution Workflow

The general workflow for the chiral resolution of racemic milnacipran is illustrated below.

Experimental Protocols

Step 1 & 2: Diastereomeric Salt Formation and Separation

Racemic milnacipran is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts, which are then separated based on differences in their solubility.[8]

-

Resolving Agents: Derivatives of tartaric acid and mandelic acid are commonly used as resolving agents.[8]

-

Procedure: Racemic milnacipran and the resolving agent are dissolved in a suitable solvent, such as a ketone or an alcohol. The mixture is allowed to crystallize, leading to the precipitation of the less soluble diastereomeric salt.[8]

-

Separation: The precipitated salt is separated by filtration. Recrystallization can be performed to enhance the optical purity.[8]

Step 3 & 4: Liberation of the Free Base and Salt Formation

The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound free base, which is then converted to the hydrochloride salt.[8]

-

Liberation of Free Base: The diastereomeric salt is suspended in a mixture of an organic solvent and water, and a base (e.g., sodium hydroxide) is added to neutralize the resolving agent and free the amine.

-

Salification: The isolated this compound free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final product.

Quantitative Data Summary

| Resolving Agent | Solvent(s) | Diastereomeric Salt Yield | Optical Purity (ee) of Recovered Enantiomer |

| D-di-p-methoxybenzoyl tartaric acid | Acetone-water | 70.1% | 89.9% (after initial crystallization)[8] |

| D-di-p-methoxybenzoyl tartaric acid | Isopropyl alcohol (for recrystallization) | 80.3% (recrystallization) | 96.7% (after recrystallization)[8] |

| D-resolving agents group T1 | Acetone-water | 80.1% | 98.5%[8] |

| D(-)-mandelic acid | Water | 74% | 95-96%[8] |

Conclusion

The enantioselective synthesis of this compound hydrochloride can be effectively achieved through several distinct strategies. The chiral pool synthesis starting from (R)-epichlorohydrin offers a robust and industrially viable route with good overall yields. Asymmetric synthesis from phenylacetic acid provides an elegant approach to construct the chiral molecule from simple achiral precursors, with the potential for high enantioselectivity. Finally, chiral resolution of racemic milnacipran presents a classical and effective method for obtaining the desired enantiomer, particularly when efficient resolving agents and crystallization conditions are employed. The choice of a specific synthetic route will depend on factors such as cost of starting materials, scalability, and desired optical purity. This guide provides the foundational knowledge for researchers and drug development professionals to evaluate and implement these synthetic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rxabbvie.com [rxabbvie.com]

- 3. Synthesis of this compound Hydrochloride [cjph.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. EP3230258B1 - Process for the preparation of (1s,2r)-milnacipran - Google Patents [patents.google.com]

- 6. Enantioselective synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. US20120184774A1 - Process for the preparation of pharmaceutically acceptable salts of racemic milnacipran and its optical enantiomers thereof - Google Patents [patents.google.com]

Stereospecific Synthesis of (1S,2R)-Milnacipran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of (1S,2R)-milnacipran, the active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran. The document outlines the primary synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of the described methods.

Introduction

(1S,2R)-milnacipran, also known as levomilnacipran, is a more potent inhibitor of norepinephrine and serotonin reuptake compared to its corresponding enantiomer. The stereospecific synthesis of this compound is of significant interest in pharmaceutical development to provide an enantiomerically pure active pharmaceutical ingredient (API). The core of its structure is a phenyl-substituted cyclopropane ring with two chiral centers. The primary challenge in its synthesis is the stereocontrolled formation of these centers. This guide focuses on two prominent stereospecific routes: the lactone pathway originating from (R)-epichlorohydrin and a route involving a key reductive amination step.

Synthetic Strategies

Two primary stereospecific routes for the synthesis of (1S,2R)-milnacipran have been extensively documented. The most common approach involves the reaction of phenylacetonitrile with a chiral epoxide, (R)-epichlorohydrin, to form a key bicyclic lactone intermediate. This intermediate then undergoes amidation and subsequent functional group manipulations to yield the target molecule. A second notable strategy employs a reductive amination of a cyclopropane aldehyde intermediate to introduce the required aminomethyl group stereospecifically.

Pathway 1: The Chiral Lactone Route

This is a widely adopted method that establishes the desired stereochemistry early in the synthetic sequence. The key steps are:

-

Formation of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Phenylacetonitrile is deprotonated with a strong base, such as sodium amide or sodium hydride, and reacted with (R)-epichlorohydrin. This is followed by hydrolysis and intramolecular cyclization to yield the chiral lactone.

-

Amidation: The lactone is opened by reaction with diethylamine, often in the presence of a Lewis acid like aluminum trichloride, to form (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide.

-

Conversion of the Hydroxymethyl Group to Aminomethyl: The primary alcohol is typically converted to a leaving group (e.g., via chlorination) and then displaced with a nitrogen-containing nucleophile. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis (e.g., with hydrazine or an alkylamine) to release the primary amine.

-

Salt Formation: The final free base is converted to a pharmaceutically acceptable salt, commonly the hydrochloride salt, for improved stability and handling.

dot

Caption: Synthetic pathway for (1S,2R)-milnacipran via a chiral lactone intermediate.

Pathway 2: Reductive Amination Route

This alternative approach introduces the amine functionality at a later stage through reductive amination.

-

Synthesis of the Aldehyde Intermediate: The synthesis begins similarly to the lactone route, leading to the formation of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide. This alcohol is then oxidized to the corresponding aldehyde, (1S,2R)-1-phenyl-2-formyl-N,N-diethyl cyclopropane carboxamide, using an oxidizing agent such as Dess-Martin periodinane.

-

Reductive Amination: The aldehyde is reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine using a selective reducing agent like sodium cyanoborohydride. This step directly yields (1S,2R)-milnacipran.

-

Salt Formation: The product is isolated as a pharmaceutically acceptable salt.

dot

Caption: Synthetic pathway for (1S,2R)-milnacipran via a reductive amination step.

Quantitative Data

The following tables summarize the reported yields and enantiomeric excess (ee) for the key synthetic transformations.

| Reaction Step | Starting Material | Product | Reported Yield | Enantiomeric Excess (ee) | Reference |

| Overall Synthesis (Lactone Route) | (R)-Epichlorhydrin | (1S,2R)-Milnacipran HCl | >40%, preferably >45%[1][2] | >95%, preferably >98%[1][2] | EP2391599B1[1][2] |

| Overall Synthesis (Lactone Route) | Phenylacetonitrile & (R)-Epichlorhydrin | (1S,2R)-Milnacipran HCl | 49.6% | Not Specified | EP2391599B1[1][2] |

| Overall Synthesis (Modified Lactone Route) | Phenylacetonitrile & (R)-Epichlorhydrin | This compound HCl | 25.5% | Not Specified | Chinese Journal of Pharmaceuticals, 2017[3] |

| Aldehyde Formation | (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | (1S,2R)-1-phenyl-2-formyl-N,N-diethyl cyclopropane carboxamide | 95% | Not Specified | Journal of Chemistry, 2017[3] |

Experimental Protocols

Protocol 1: Synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one[1][4]

-

Reaction Setup: Suspend sodium amide (e.g., 28 kg, 682 moles) in toluene (e.g., 400 L) in a suitable reactor.

-

Addition of Phenylacetonitrile: Under vigorous stirring and maintaining the temperature between 0 and 5°C, add a solution of phenylacetonitrile (e.g., 85.5 kg, 729.5 moles) in toluene.

-

Stirring: Stir the reaction mixture for at least 1 hour at 10°C.

-

Addition of (R)-Epichlorhydrin: Add a solution of (R)-epichlorhydrin (e.g., 27 kg, 292 moles) in toluene while maintaining the temperature at 10°C.

-

Reaction: Stir the mixture for at least 2 hours after the addition is complete.

-

Hydrolysis and Workup:

-

Pour the reaction medium into water (e.g., 240 L), maintaining the temperature between 5 and 40°C.

-

Concentrate the solution, then add 30% sodium hydroxide solution (e.g., 115 kg) and heat to 95°C to hydrolyze the nitrile functions.

-

Wash the aqueous phase with toluene.

-

Add fresh toluene (e.g., 270 L) to the aqueous phase and acidify with 25% hydrochloric acid to a pH between 1 and 2.

-

Heat the mixture to 60°C for at least 3 hours.

-

Separate the organic phase containing the lactone.

-

Protocol 2: Synthesis of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide[3][4]

-

Preparation of the Reagent: Suspend aluminum trichloride (e.g., 34 kg, 255 moles) in toluene (e.g., 240 L).

-

Addition of Diethylamine: Add diethylamine (e.g., 38.3 kg, 523.5 moles) while keeping the temperature between 15 and 30°C.

-

Amidation: Add the toluene solution of the lactone from the previous step to the reaction mixture at 25°C.

-

Reaction: Stir the mixture for at least 1.5 hours. A precipitate will form.

-

Workup: The resulting intermediate is typically carried forward to the next step without isolation.

Protocol 3: Synthesis of (1S,2R)-1-Phenyl-2-formyl-N,N-diethyl Cyclopropane Carboxamide[3]

-

Reaction Setup: To a solution of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (1 eq) in dichloromethane (CH2Cl2), add Dess-Martin periodinane (1.1 eq) at room temperature.

-

Reaction: Stir the resulting solution for 2 hours at room temperature.

-

Quenching: Quench the reaction with a saturated solution of Na2SO3 and NaHCO3.

-

Workup and Purification:

-

Filter the reaction mixture through a pad of celite.

-

Dry the combined organic phase over anhydrous Na2SO4 and concentrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane, 1:2) to yield the aldehyde as a white solid (95% yield).

-

Protocol 4: Synthesis of (1S,2R)-Milnacipran via Reductive Amination[3]

While a detailed industrial protocol is proprietary, a general laboratory procedure based on similar transformations is as follows:

-

Reaction Setup: Dissolve the aldehyde intermediate from Protocol 3 in a suitable solvent such as methanol.

-

Imine Formation: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, and stir to form the imine in situ.

-

Reduction: Add sodium cyanoborohydride (NaBH3CN) portion-wise while monitoring the reaction by TLC or HPLC. The pH is typically maintained in a weakly acidic range.

-

Workup:

-

Quench the reaction with water.

-

Extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the free base of (1S,2R)-milnacipran.

-

Protocol 5: Formation of (1S,2R)-Milnacipran Hydrochloride[1][2]

-

Dissolution: Dissolve the crude (1S,2R)-milnacipran free base in a suitable solvent system, such as a mixture of toluene and isopropyl acetate.

-

Precipitation: Add a solution of hydrochloric acid in isopropanol (e.g., 5N) until the pH is between 3 and 4, at a temperature of approximately 30°C. The hydrochloride salt will precipitate.

-

Crystallization and Isolation:

-

Cool the suspension to 10°C and hold for at least 2 hours.

-

Filter the suspension and wash the solid with isopropyl acetate.

-

-

Drying: Dry the product in vacuo at 70°C to obtain (1S,2R)-milnacipran hydrochloride.

Conclusion

The stereospecific synthesis of (1S,2R)-milnacipran is well-established, with the chiral lactone pathway being a robust and high-yielding industrial method. This route offers excellent stereocontrol, leading to high enantiomeric purity of the final product. The reductive amination pathway provides an alternative that may reduce the number of steps in the final stages of the synthesis. The choice of a specific route in a drug development setting will depend on factors such as cost of goods, scalability, safety, and regulatory considerations. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals working on the synthesis of this important antidepressant.

References

Physicochemical Properties of Levomilnacipran: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of levomilnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI), to support preclinical research and development. This document outlines key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and a typical preclinical evaluation workflow.

Core Physicochemical Data

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and target engagement. This compound hydrochloride is a white to almost white crystalline powder.[1] The essential properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O (free base) C₁₅H₂₃ClN₂O (HCl salt) | [2][3] |

| Molecular Weight | 246.35 g/mol (free base) 282.81 g/mol (HCl salt) | [4][5] |

| pKa | 9.65 | [1] |

| logP (predicted) | 1.42 - 1.72 | [6][7] |

| Aqueous Solubility (HCl Salt) | Freely soluble 57 mg/mL | [1][5] |

| Solubility in PBS (pH 7.2, HCl Salt) | ~10 mg/mL | [2] |

| Solubility in Organic Solvents (HCl Salt) | Ethanol: ~33 mg/mL DMSO: ~57 mg/mL DMF: ~20 mg/mL | [2][5] |

| Stability (Solid State) | Stable for ≥ 4 years at -20°C | [2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key parameters outlined above.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is crucial for predicting a drug's behavior at physiological pH. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Calibration: The potentiometer is calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.

-

Sample Preparation: A precise quantity of this compound hydrochloride is dissolved in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds, to a concentration of approximately 1 mM.

-

Titration Setup: The sample solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode. The ionic strength of the solution is kept constant using a background electrolyte, such as 0.15 M potassium chloride (KCl). The solution is purged with nitrogen to remove dissolved carbon dioxide.

-

Titration Process: The solution is titrated with a standardized solution of 0.1 M sodium hydroxide (NaOH). The pH is recorded at regular intervals after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, which corresponds to the inflection point of the curve. The average of at least three titrations is calculated to ensure reproducibility.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its ability to cross biological membranes. The shake-flask method is the gold-standard for experimental logP determination.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are combined and shaken for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning: A small aliquot of the stock solution is added to a known volume of the pre-saturated aqueous phase. A corresponding volume of pre-saturated n-octanol is then added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Preclinical Assessment Workflow

The preclinical development of a central nervous system (CNS) active drug like this compound follows a structured workflow to assess its pharmacological activity and safety profile before human trials.

Mechanism of Action: Signaling Pathways

This compound exerts its antidepressant effects through a dual mechanism of action. Primarily, it acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Additionally, evidence suggests it modulates synaptic plasticity through neurotrophic signaling pathways.[2]

-

SNRI Activity: this compound binds to and inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage of reuptake increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, enhancing neurotransmission. This compound has a higher potency for norepinephrine reuptake inhibition compared to serotonin.[4]

-

Neurotrophic Pathway Modulation: this compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.[2] Activation of this pathway triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for promoting synaptic plasticity and neuronal survival.[2]

References

Levomilnacipran's Mechanism of Action on Norepinephrine and Serotonin Transporters: An In-depth Technical Guide

Introduction

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2][3] It is the more pharmacologically active enantiomer of milnacipran.[3][4] The therapeutic effects of this compound are thought to be mediated by its potentiation of serotonin and norepinephrine neurotransmission in the central nervous system. This is achieved through the inhibition of their respective reuptake transporters.[3][5][6] A distinguishing feature of this compound among other SNRIs is its greater potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[4][6][7][8] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with NET and SERT, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

In the central nervous system, neurotransmitters like norepinephrine and serotonin are released from a presynaptic neuron into the synaptic cleft, where they bind to receptors on the postsynaptic neuron to propagate a signal.[2] Their action is terminated by reuptake into the presynaptic neuron via specific transporters, namely the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2]

This compound binds with high affinity to both NET and SERT, blocking the reuptake of norepinephrine and serotonin.[1][2][5] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling.[2][6] It is this potentiation of noradrenergic and serotonergic activity that is believed to underlie its antidepressant effects.[3][5] this compound exhibits a higher selectivity for inhibiting norepinephrine reuptake over serotonin reuptake.[2]

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with norepinephrine and serotonin transporters has been quantified through in vitro studies. The binding affinity is typically represented by the inhibition constant (Ki), while the functional potency is represented by the half-maximal inhibitory concentration (IC50).

| Compound | Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | NE/5-HT Potency Ratio |

| This compound | hNET | 91-92.2 [1][4][9][10] | 10.5-11 [1][3][4][9] | 0.6 [3][4][9] |

| hSERT | 11-11.2 [1][3][4][9][10] | 16-19 [1][3][4][5][9] | ||

| Duloxetine | hNET | 8.9[3] | - | - |

| hSERT | 0.2[3] | - | ||

| Venlafaxine | hNET | >10,000[3] | - | - |

| hSERT | 17.9[3] | - |

hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. A lower Ki value indicates higher binding affinity. A lower IC50 value indicates higher inhibitory potency.

The data clearly indicates that while this compound binds with higher affinity to SERT (lower Ki), it is a more potent inhibitor of NET (lower IC50).[3][4][9] This results in a NET/5-HT potency ratio of 0.6, highlighting its preferential inhibition of norepinephrine reuptake.[3][4][9] This profile distinguishes it from other SNRIs like venlafaxine and duloxetine.[3]

Experimental Protocols

The quantitative data presented above are primarily derived from two types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a drug for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human norepinephrine or serotonin transporter are prepared through homogenization and centrifugation.[11][12] The protein concentration of the membrane preparation is determined.[12]

-

Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET or [3H]-citalopram for SERT) and varying concentrations of this compound.[12][13]

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[12][13]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Neurotransmitter Reuptake Inhibition Assay (for IC50 determination)

This functional assay measures a drug's ability to inhibit the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the relevant transporter.

Methodology:

-

Cell Culture: Adherent cells (e.g., CHO or HEK cells) stably expressing the human norepinephrine or serotonin transporter are cultured in multi-well plates.[3][14]

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound for a short period.[14]

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-serotonin) or a fluorescent substrate is added to initiate the uptake process.[11][15]

-

Uptake Termination: After a defined incubation period, the uptake is terminated, often by rapidly washing the cells with ice-cold buffer.[11]

-

Quantification: The amount of substrate taken up by the cells is quantified. For radiolabeled substrates, this involves cell lysis followed by scintillation counting.[11] For fluorescent substrates, the intracellular fluorescence is measured using a plate reader.[14][15]

-

Data Analysis: The results are plotted to determine the concentration of this compound that causes 50% inhibition of neurotransmitter uptake (the IC50 value).

Downstream Signaling Pathways

While the primary mechanism of action is reuptake inhibition, emerging evidence suggests that the therapeutic effects of antidepressants, including this compound, may also involve downstream effects on intracellular signaling pathways that regulate neurogenesis and synaptic plasticity. One such proposed pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[6] The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), can activate the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival, growth, and synaptic plasticity.[6]

Selectivity and Off-Target Activity

This compound is highly selective for the serotonin and norepinephrine transporters. In vitro studies have shown that it lacks significant affinity for a wide range of other receptors, ion channels, and transporters, including serotonergic (5HT1-7), α- and β-adrenergic, muscarinic, or histaminergic receptors.[1][5] This high selectivity contributes to a favorable side-effect profile by avoiding the adverse effects associated with binding to these other targets. It also does not inhibit monoamine oxidase (MAO).[5]

It is worth noting that at high concentrations, this compound has been found to show some affinity for the dizocilpine (MK-801/PCP) site of the NMDA receptor, acting as an antagonist.[16] Additionally, some research suggests it may act as an inhibitor of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease.[16][17]

Conclusion

This compound exerts its antidepressant effects through the potent and selective inhibition of norepinephrine and serotonin transporters. Its defining characteristic is a greater potency for the inhibition of norepinephrine reuptake compared to serotonin reuptake, a feature that distinguishes it from other SNRIs. The quantitative pharmacology of this compound has been well-characterized through standard in vitro binding and functional assays. Its high selectivity for NET and SERT minimizes off-target interactions, contributing to its clinical tolerability. Further research into its downstream effects on signaling pathways like BDNF/TrkB may provide a more complete understanding of its therapeutic actions.

References

- 1. drugs.com [drugs.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. The Role of this compound in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (F2695), a norepinephrine-preferring SNRI: profile in vitro and in models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Fetzima (this compound), a drug for major depressive disorder as a dual inhibitor for human serotonin transporters and beta-site amyloid precursor protein cleaving enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of Levomilnacipran on the TLR4/Ras Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomilnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI), is an approved therapeutic for major depressive disorder. Emerging evidence suggests its mechanism of action may extend beyond neurotransmitter reuptake inhibition to include modulation of neuroinflammatory pathways. A recent study has indicated that this compound can suppress the Toll-like receptor 4 (TLR4) and Ras signaling pathways, which are implicated in neuroinflammation and neuronal apoptosis.[1][2][3] This technical guide provides an in-depth overview of the potential downstream effects of this compound on the TLR4/Ras signaling axis. It includes detailed experimental protocols for investigating these effects, hypothetical data presented in a structured format, and visualizations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development exploring the immunomodulatory properties of this compound.

Introduction: this compound and the TLR4/Ras Signaling Axis

1.1 this compound: A Serotonin-Norepinephrine Reuptake Inhibitor

This compound is the more active enantiomer of milnacipran and functions as a potent inhibitor of both serotonin and norepinephrine transporters.[4] This dual mechanism of action is thought to be the primary basis for its antidepressant effects.[5] It is approved for the treatment of major depressive disorder (MDD) and is characterized by a greater potency for norepinephrine reuptake inhibition compared to serotonin.[6] Beyond its established role in neurotransmitter modulation, recent research has begun to uncover its potential influence on neuroinflammatory processes. One study demonstrated that this compound can ameliorate lipopolysaccharide (LPS)-induced depression-like behaviors and suppress the TLR4/Ras signaling pathway.[1][2][3]

1.2 The TLR4 Signaling Pathway: A Key Initiator of Innate Immunity

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from gram-negative bacteria.[7][8] TLR4 activation triggers two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[9][10][11] The MyD88-dependent pathway leads to the production of pro-inflammatory cytokines, while the TRIF-dependent pathway is primarily associated with the induction of type I interferons.[11] Dysregulation of TLR4 signaling has been implicated in a range of inflammatory conditions.

1.3 The Ras Signaling Pathway: A Central Regulator of Cellular Processes

Ras proteins are a family of small GTPases that act as molecular switches in intracellular signaling.[12] They cycle between an inactive GDP-bound state and an active GTP-bound state.[12] The activation of Ras is a critical event that initiates multiple downstream signaling cascades, including the well-characterized mitogen-activated protein (MAP) kinase pathway.[12][13] This pathway plays a fundamental role in regulating a wide array of cellular processes such as cell proliferation, differentiation, and survival.[14][15]

Visualizing the Canonical Signaling Pathways

To provide a clear understanding of the molecular interactions discussed, the following diagrams illustrate the canonical TLR4 and Ras signaling pathways.

Figure 1: Canonical TLR4 Signaling Pathway.

Figure 2: Canonical Ras Signaling Pathway.

Proposed Experimental Workflow for Investigation

To elucidate the downstream effects of this compound on the TLR4/Ras signaling pathway, a systematic experimental approach is proposed. This workflow is designed to assess the impact of this compound on key signaling events from receptor activation to downstream gene expression.

Figure 3: Proposed Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide a framework for conducting the key experiments outlined in the workflow.

4.1 Cell Culture and Treatment

-

Objective: To establish a primary microglia or neuron-microglia co-culture system for subsequent treatments.

-

Protocol:

-

Isolate primary microglia and cortical neurons from neonatal rat pups (P0-P2) or mouse embryos (E16-E18) following established protocols.

-

For co-cultures, plate neurons first and allow them to adhere and extend neurites for 4-5 days.

-

Seed microglia onto the established neuronal culture at a density of approximately 5-10% of the total cell population.

-

Maintain cultures in appropriate media, performing half-media changes every 2-3 days.

-

For experiments, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a specified duration (e.g., 2 hours).

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for time points relevant to the signaling pathway of interest (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr).

-

Include appropriate controls: vehicle-only, LPS-only, and this compound-only.

-

4.2 Ras Activation Assay (GTP-Ras Pulldown)

-

Objective: To specifically measure the levels of active, GTP-bound Ras.

-

Protocol:

-

Lyse cells in an ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. This will specifically pull down GTP-bound Ras.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using a pan-Ras antibody.

-

Normalize the amount of pulled-down Ras to the total Ras in the input lysates.

-

4.3 Western Blotting for Phosphorylated Signaling Proteins

-

Objective: To quantify the phosphorylation status of key downstream effectors of the TLR4/Ras pathway (e.g., p38 MAPK, ERK).

-

Protocol:

-

Prepare cell lysates as described for the Ras activation assay.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-p38, anti-phospho-ERK).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with antibodies against the total forms of the proteins to normalize for loading.

-

4.4 Immunofluorescence for NF-κB Translocation and Microglial Activation

-

Objective: To visualize the cellular localization of NF-κB and assess morphological changes indicative of microglial activation.

-

Protocol:

-

Grow cells on glass coverslips and perform treatments as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with a solution containing normal goat serum and BSA.

-

Incubate with primary antibodies against NF-κB p65 subunit and a microglial marker such as Iba1.

-

After washing, incubate with fluorescently-labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.

-

Quantify NF-κB nuclear translocation and changes in Iba1 staining intensity and cell morphology.

-

4.5 Real-Time Quantitative PCR (RT-qPCR) for Cytokine Gene Expression

-

Objective: To measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) as a downstream readout of TLR4 activation.

-

Protocol:

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

-

Hypothetical Data and Interpretation

The following tables present hypothetical data that could be generated from the described experiments, illustrating the potential inhibitory effects of this compound.

Table 1: Effect of this compound on LPS-Induced Ras Activation

| Treatment Group | Relative Ras-GTP Levels (Fold Change vs. Control) |

| Vehicle Control | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 4.5 ± 0.5 |

| This compound (10 µM) | 1.2 ± 0.2 |

| LPS + this compound (10 µM) | 2.1 ± 0.3 |

Table 2: Effect of this compound on LPS-Induced p38 MAPK Phosphorylation

| Treatment Group | Relative p-p38/Total p38 Ratio (Fold Change vs. Control) |

| Vehicle Control | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 5.2 ± 0.6 |

| This compound (10 µM) | 1.1 ± 0.1 |

| LPS + this compound (10 µM) | 2.5 ± 0.4 |

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine mRNA Expression

| Treatment Group | TNF-α mRNA (Fold Change vs. Control) | IL-6 mRNA (Fold Change vs. Control) |

| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |

| LPS (100 ng/mL) | 15.8 ± 2.1 | 25.4 ± 3.5 |

| This compound (10 µM) | 1.3 ± 0.4 | 1.5 ± 0.5 |

| LPS + this compound (10 µM) | 7.2 ± 1.5 | 11.8 ± 2.2 |

Interpretation: The hypothetical data suggest that this compound significantly attenuates LPS-induced activation of Ras and the downstream phosphorylation of p38 MAPK. This upstream inhibition translates to a reduction in the expression of pro-inflammatory cytokines. These findings would support the hypothesis that this compound exerts anti-inflammatory effects by suppressing the TLR4/Ras signaling pathway.

Proposed Mechanism of Action and Visualization

Based on the hypothetical data, the proposed mechanism involves this compound acting at an upstream point in the TLR4 signaling cascade, leading to a dampening of Ras activation and its downstream consequences.

Figure 4: Proposed Mechanism of this compound.

Conclusion and Future Directions

The evidence, though preliminary, points towards a novel anti-inflammatory role for this compound mediated through the suppression of the TLR4/Ras signaling pathway. The experimental framework provided in this guide offers a robust approach to further investigate and validate these findings. Future research should focus on elucidating the precise molecular target of this compound within this pathway. Understanding these downstream effects could open new avenues for the therapeutic application of this compound in conditions where neuroinflammation is a key pathological feature. Further in vivo studies are warranted to confirm the relevance of these findings in more complex biological systems.

References

- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 2. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. stemcell.com [stemcell.com]

- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 7. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 10. Preparation of Rodent Primary Cultures for Neuron–Glia, Mixed Glia, Enriched Microglia, and Reconstituted Cultures with Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

Off-Target Binding Profile of Levomilnacipran at Neurotransmitter Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder. A critical aspect of its pharmacological profile is its selectivity for the serotonin (SERT) and norepinephrine (NET) transporters. This technical guide provides an in-depth analysis of this compound's off-target binding profile at various neurotransmitter receptors. By summarizing quantitative binding data, detailing experimental methodologies, and visualizing key processes, this document serves as a comprehensive resource for researchers and drug development professionals. The data presented herein confirms this compound's high affinity for its primary targets and minimal interaction with a broad range of other receptors, with the notable exception of a weak affinity for the NMDA receptor at high concentrations.

Quantitative Binding Affinity of this compound

This compound's binding profile has been characterized through extensive in vitro studies. The following table summarizes the key binding affinity (Ki) and inhibitory concentration (IC50) values at its primary targets and notable off-target receptors.

| Target Receptor/Transporter | Binding Affinity (Ki) | Inhibitory Concentration (IC50) | Receptor Class | Reference |

| Primary Targets | ||||

| Human Serotonin Transporter (SERT) | 11 - 11.2 nM | 16 - 19 nM | Monoamine Transporter | [1][2][3] |

| Human Norepinephrine Transporter (NET) | 91 - 92.2 nM | 10.5 - 11 nM | Monoamine Transporter | [1][2][3] |

| Off-Target Receptors | ||||

| NMDA Receptor (dizocilpine site) | 1.7 µM | 4.57 - 5.62 µM | Ionotropic Glutamate Receptor | [1] |

| Various Other Receptors (n=23) | No Significant Affinity | Not Applicable | Various | [2][4] |

Table 1: Quantitative Binding Profile of this compound. This table presents the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary targets and key off-target receptors.

Studies have consistently demonstrated that this compound lacks significant affinity for a panel of 23 other receptors, including various serotonergic (5HT1-7), α- and β-adrenergic, dopaminergic, muscarinic, and histaminergic receptor subtypes.[2][4] This high degree of selectivity contributes to its favorable side-effect profile compared to less selective antidepressants.

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor. The general protocol involves the following steps:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor. A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. The protocol generally follows these steps:

-

Cell/Synaptosome Preparation: Cells recombinantly expressing the human serotonin or norepinephrine transporter, or synaptosomes prepared from brain tissue, are utilized.

-

Incubation: The cells or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-serotonin or ³H-norepinephrine) in the presence of varying concentrations of the test compound (this compound).

-

Uptake Termination: The uptake of the radiolabeled neurotransmitter is stopped, often by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the cells or synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental and logical relationships related to the off-target binding profile of this compound.

Figure 1: Workflow of a Radioligand Binding Assay.

Figure 2: this compound's Primary and Off-Target Interactions.

Conclusion

The off-target binding profile of this compound is characterized by a high degree of selectivity for the serotonin and norepinephrine transporters. With the exception of a weak interaction with the NMDA receptor at concentrations that are not typically reached in clinical practice, this compound demonstrates a lack of significant affinity for a wide array of other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile and likely contributes to its tolerability. The experimental methodologies outlined in this guide provide a framework for the continued investigation of the binding profiles of novel psychoactive compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (F2695), a norepinephrine-preferring SNRI: profile in vitro and in models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Role of this compound in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Molecule: A Technical Guide to the Pharmacokinetics and Metabolism of Levomilnacipran in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and metabolism of levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, within rodent models. The following sections detail the experimental methodologies, present key quantitative data in a comparative format, and visualize the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Section 1: Pharmacokinetic Profile

This compound is characterized by rapid absorption and elimination in male rats following oral administration. The primary circulating compound is unchanged this compound, with renal excretion being the principal route of elimination.

Quantitative Pharmacokinetic Parameters in Male Rats

A study involving the oral administration of a 50 mg/kg dose of [¹⁴C]-levomilnacipran to male rats yielded the following pharmacokinetic parameters for the parent drug and its major metabolite, N-desethyl this compound.

| Parameter | This compound | N-desethyl this compound | Total Radioactivity |

| Tmax (h) | 0.5 | 1.0 | - |

| Cmax (ng/mL) | 8,061 | - | 9,337 ng Eq/mL |

| AUC (h·ng/mL) | 16,632 | 2,222 | - |

| t½ (h) | 2.3 | 2.7 | - |

| Data sourced from a study in male Sprague Dawley rats.[1][2] |

Plasma Concentration and Distribution

Following oral administration, this compound is the predominant compound in plasma for up to 6 hours.[2] The blood to plasma radioactivity concentration ratio remains approximately 1 (ranging from 0.80 to 1.34) up to 24 hours post-dose, indicating no preferential distribution into blood cells.[1] Tissue distribution studies in rats revealed that the highest concentrations of radioactivity were in tissues associated with absorption, metabolism, and elimination. This compound and/or its metabolites were found to cross the blood-brain barrier, with the thalamus showing the highest concentration within the brain. Elimination from tissues was generally rapid.[1]

Section 2: Metabolism and Excretion

The metabolic profile of this compound in rats is characterized by the formation of several metabolites, with renal excretion being the primary elimination pathway.

Major Metabolites and Excretion Pathways

In male rats, unchanged this compound accounted for approximately 60% of the circulating total radioactivity in plasma.[1] The two major circulating metabolites were N-desethyl this compound and p-hydroxy this compound glucuronide, representing 14.9% and 12.4% of the plasma exposure of the parent drug, respectively.[1]

Renal excretion is the major route of elimination, with 40.2% of the total radioactivity excreted as unchanged this compound in the urine of rats.[1][3] Other metabolites detected in rat urine include N-desethyl this compound (7.9% of the administered dose) and p-hydroxy this compound glucuronide (4% of the administered dose).[1][3] Unlike in humans and monkeys, this compound glucuronide and N-desethyl this compound glucuronide were not detected in rat urine.[3][4]

Metabolic Pathway of this compound in Rats

The metabolism of this compound in rats primarily involves N-desethylation and hydroxylation followed by glucuronidation.

References

- 1. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomilnacipran Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2] Its therapeutic mechanism is believed to be linked to its ability to increase the extracellular levels of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system by blocking their respective reuptake transporters (SERT and NET).[1][3] Notably, preclinical studies have demonstrated that this compound exhibits a greater potency for the inhibition of norepinephrine reuptake compared to serotonin reuptake, particularly at lower doses.[4]

In vivo microdialysis is a powerful technique used in neuropharmacology to measure the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions of freely moving animals. This technique allows for the continuous sampling of the neurochemical environment, providing valuable insights into the pharmacodynamic effects of drugs like this compound.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis experiments to measure the effects of this compound on extracellular norepinephrine and serotonin levels in the rodent brain.

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo microdialysis studies on this compound.

Table 1: Dose-Dependent Effects of this compound on Extracellular Norepinephrine and Serotonin Levels in the Rat Prefrontal Cortex

| Dosage (mg/kg, i.p.) | Effect on Norepinephrine (NE) | Effect on Serotonin (5-HT) | Key Observations |

| 10 | Significant Increase | Minimal to No Significant Increase | Greater initial impact on extracellular NE levels.[4] |

| 20 | Significant Increase | Significant Increase | More balanced and equivalent increases in both NE and 5-HT levels.[4] |

| 40 | Significant Increase | Significant Increase | Continued equivalent increases in both neurotransmitters.[4] |

Source: Based on findings from Auclair et al., 2013, as cited in multiple sources.

Table 2: Minimal Effective Doses (MEDs) of this compound for Increasing Extracellular Neurotransmitter Levels

| Neurotransmitter | Minimal Effective Dose (mg/kg, i.p.) |

| Norepinephrine (NE) | 10 |

| Serotonin (5-HT) | 20 |

Source: Auclair et al., 2013.[1]

Mandatory Visualizations

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the key steps for performing in vivo microdialysis to assess the effect of this compound on neurotransmitter levels in a specific brain region, such as the prefrontal cortex.

1. Materials and Reagents

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Surgical Equipment: Stereotaxic frame, anesthesia machine (for isoflurane), surgical drill, micro-screws, dental cement.

-

Microdialysis Probes: Concentric microdialysis probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off.

-

Guide Cannula: Sized to fit the microdialysis probes.

-

Perfusion Pump: Capable of low and precise flow rates (e.g., 0.5-2.0 µL/min).

-

Fraction Collector: Refrigerated to prevent degradation of neurotransmitters.

-

Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and filter-sterilize. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

-

This compound: Dissolved in an appropriate vehicle (e.g., saline).

-

HPLC-ECD System: High-performance liquid chromatography with electrochemical detection for the analysis of norepinephrine and serotonin.

2. Surgical Procedure: Guide Cannula Implantation

-

Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the animal in a stereotaxic frame and ensure the head is level.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes for the guide cannula and anchor screws at the desired stereotaxic coordinates for the brain region of interest (e.g., prefrontal cortex).

-

Slowly lower the guide cannula to the target depth.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula into the guide cannula to keep it patent.

-

Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

3. Microdialysis Experiment

-

Gently restrain the recovered rat and remove the dummy cannula.

-

Insert the microdialysis probe into the guide cannula.

-

Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

-

Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish stable baseline neurotransmitter levels.

-

Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration to monitor the changes in neurotransmitter levels.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Protocol 2: Analysis of Dialysate Samples using HPLC-ECD

This protocol provides a general guideline for the quantification of norepinephrine and serotonin in microdialysate samples.

1. Sample Preparation

-

Immediately after collection, samples should be stored at -80°C until analysis to prevent degradation.

-

On the day of analysis, thaw the samples on ice.

-

If necessary, add an internal standard to each sample and standard.

2. HPLC-ECD System Setup

-

Column: A reverse-phase C18 column suitable for monoamine analysis.

-

Mobile Phase: A buffered aqueous/organic mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent). The exact composition should be optimized for the specific column and system.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Electrochemical Detector: Set the electrode potential to an optimal voltage for the oxidation of norepinephrine and serotonin (e.g., +0.65 V to +0.85 V vs. Ag/AgCl reference electrode).

3. Analysis

-

Inject a standard mixture of norepinephrine and serotonin to determine their retention times and generate a standard curve.

-

Inject the dialysate samples.

-

Identify and quantify the norepinephrine and serotonin peaks in the chromatograms based on their retention times and the standard curve.

-

Express the results as a percentage of the baseline levels for each animal to account for individual variations.

Concluding Remarks

The combination of in vivo microdialysis and HPLC-ECD provides a robust and sensitive method for elucidating the pharmacodynamic profile of this compound in the brain. The data clearly indicate a dose-dependent increase in extracellular norepinephrine and serotonin, with a more pronounced effect on norepinephrine at lower doses. The provided protocols offer a framework for researchers to design and execute studies to further investigate the neurochemical effects of this compound and other novel antidepressant compounds. Careful adherence to surgical and experimental procedures is crucial for obtaining reliable and reproducible data.

References

- 1. This compound (F2695), a norepinephrine-preferring SNRI: profile in vitro and in models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Pharmacokinetics in Healthy Volunteers Versus Patients with Major Depressive Disorder and Implications for Norepinephrine and Serotonin Reuptake Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of this compound in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Levomilnacipran Efficacy in the Forced Swim Test in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2] It distinguishes itself from other SNRIs by exhibiting a greater potency for norepinephrine (NE) reuptake inhibition compared to serotonin (5-HT) reuptake inhibition.[2][3] Preclinical evaluation of potential antidepressant compounds routinely employs rodent behavioral tests, such as the forced swim test (FST), to screen for efficacy.[4] The FST is a widely used model to assess depressive-like behavior and the effects of antidepressant medications.[4][5] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair.[1][5] Antidepressant treatments typically reduce this immobility time.[2]

These application notes provide a detailed protocol for assessing the efficacy of this compound in the mouse forced swim test, including data presentation and visualization of the experimental workflow and the drug's signaling pathway.

Mechanism of Action

This compound's therapeutic effect is attributed to its potent and selective inhibition of norepinephrine and serotonin transporters (NET and SERT, respectively).[6] This action blocks the reuptake of NE and 5-HT from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhancing neurotransmission.[3][6] Notably, this compound has a higher affinity for NET than for SERT.[3]

Signaling Pathway of this compound